N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Overview
Description
N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring The final step is the acylation of the phenyl ring with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt normal cellular functions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Levomycin: Known for its antimicrobial activity.
Uniqueness
N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxyanilino and sulfamoyl groups, in particular, contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-3-33-22-11-7-6-10-21(22)28-23-24(27-20-9-5-4-8-19(20)26-23)29-34(31,32)18-14-12-17(13-15-18)25-16(2)30/h4-15H,3H2,1-2H3,(H,25,30)(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMKHYVIUKUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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